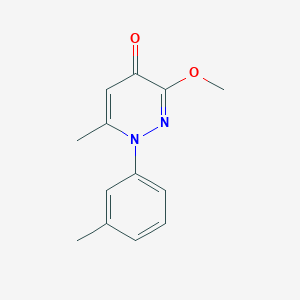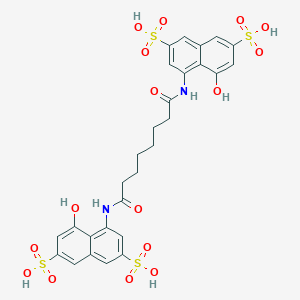
4-Azidophenacyl lithocholate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azidophenacyl lithocholate (APLC) is a chemical compound that is used in scientific research for various purposes. It is a derivative of lithocholic acid, which is a bile acid found in the liver. APLC is a photoactivatable compound that can be used to study protein-protein interactions, protein localization, and signal transduction pathways.
Mécanisme D'action
4-Azidophenacyl lithocholate works by undergoing a photochemical reaction upon exposure to light. The azide group in 4-Azidophenacyl lithocholate is converted into a highly reactive nitrene intermediate upon exposure to UV light. This intermediate can then react with nearby molecules, such as proteins, to form covalent bonds. This allows for the study of protein-protein interactions and protein localization.
Biochemical and Physiological Effects:
4-Azidophenacyl lithocholate does not have any known direct biochemical or physiological effects on its own. It is used as a tool in scientific research to study protein function and interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Azidophenacyl lithocholate in lab experiments is its photoactivatable nature, which allows for precise control over the timing and location of protein interactions. A limitation of 4-Azidophenacyl lithocholate is that it requires exposure to UV light, which can damage cells and tissues if not used properly.
Orientations Futures
There are several future directions for the use of 4-Azidophenacyl lithocholate in scientific research. One direction is the development of new photoactivatable probes that can be used to study protein function and interactions in different cellular contexts. Another direction is the application of 4-Azidophenacyl lithocholate in drug discovery and development, as it can be used to study the effects of potential drug candidates on protein function and interactions. Additionally, 4-Azidophenacyl lithocholate can be used in the study of disease mechanisms and the development of new therapies.
Méthodes De Synthèse
4-Azidophenacyl lithocholate can be synthesized through a multi-step process that involves the protection of the carboxyl group of lithocholic acid, followed by the introduction of an azide group at the 4-position of the phenyl ring. The protected compound is then deprotected to yield 4-Azidophenacyl lithocholate.
Applications De Recherche Scientifique
4-Azidophenacyl lithocholate has been used in various scientific research studies to investigate protein-protein interactions, protein localization, and signal transduction pathways. It can be used as a photoactivatable probe to study protein function and interactions in live cells and tissues.
Propriétés
Numéro CAS |
149021-83-0 |
|---|---|
Nom du produit |
4-Azidophenacyl lithocholate |
Formule moléculaire |
C32H45N3O4 |
Poids moléculaire |
535.7 g/mol |
Nom IUPAC |
[2-(4-azidophenyl)-2-oxoethyl] (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C32H45N3O4/c1-20(4-13-30(38)39-19-29(37)21-5-8-23(9-6-21)34-35-33)26-11-12-27-25-10-7-22-18-24(36)14-16-31(22,2)28(25)15-17-32(26,27)3/h5-6,8-9,20,22,24-28,36H,4,7,10-19H2,1-3H3/t20-,22-,24-,25+,26-,27+,28+,31+,32-/m1/s1 |
Clé InChI |
SIKCBCFCVHCONT-KHPBNNDWSA-N |
SMILES isomérique |
C[C@H](CCC(=O)OCC(=O)C1=CC=C(C=C1)N=[N+]=[N-])[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@H](C5)O)C)C |
SMILES |
CC(CCC(=O)OCC(=O)C1=CC=C(C=C1)N=[N+]=[N-])C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C |
SMILES canonique |
CC(CCC(=O)OCC(=O)C1=CC=C(C=C1)N=[N+]=[N-])C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C |
Synonymes |
4-azidophenacyl lithocholate p-azidophenacyl 3 alpha-hydroxy-5 beta-cholan-24-oate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




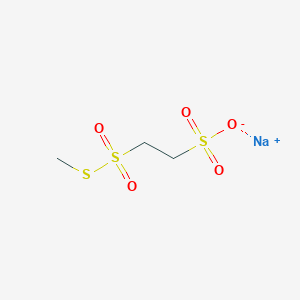
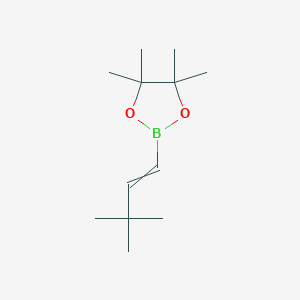
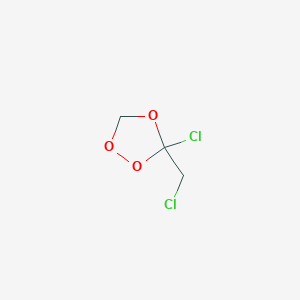


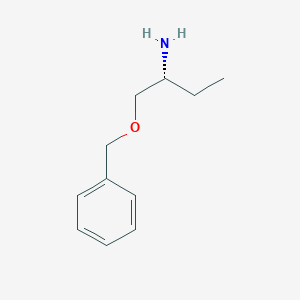

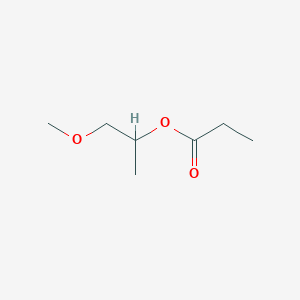

![N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine](/img/structure/B115945.png)
